(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
Description
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-21-14-7-5-13(6-8-14)18-17-19(9-10-20)15(12-23-17)16-4-3-11-22-16/h3-8,11-12,20H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAVGXJZPHMZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol exhibits several pharmacological activities:
- Antimicrobial Activity : Several studies have reported its efficacy against a range of bacterial strains. The compound's structure allows for interaction with bacterial cell walls, potentially disrupting their integrity and function .
- Anticancer Properties : Preliminary in vitro tests suggest that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study published in ACS Omega evaluated various thiazole derivatives, including (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, against common pathogens. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
Case Study 2: Cytotoxicity Assessment
In another investigation, researchers conducted cytotoxicity assays to assess the effects of (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol on various cancer cell lines. The compound displayed dose-dependent cytotoxic effects, suggesting its viability as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol would depend on its specific interactions with molecular targets. Typically, thiazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s structure suggests it might bind to specific sites on these targets, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with other thiazole derivatives bearing aryl substituents and ethanol groups. Key differences lie in the nature of the imino and aryl groups at positions 2 and 4, respectively.
Physicochemical Properties
- Hydrogen Bonding: The ethanol group enables hydrogen-bond donor/acceptor interactions, similar to compounds in and , which may improve solubility and target binding .
Pharmacological Activity
While direct biological data for the target compound are absent in the provided evidence, structural analogs exhibit notable activities:
- Antiproliferative Effects: Thiazole hybrids with paracyclophanyl or naphthyl groups (e.g., ) show IC₅₀ values <10 µM against melanoma cells, attributed to CDK1 inhibition .
- Anti-inflammatory Potential: Thiazoles with hydrazono-isoxazolone moieties () demonstrate COX-2 inhibition, suggesting the target compound’s thiophene and ethoxy groups may similarly modulate inflammatory pathways .
- STING Agonism : Compounds with benzo[d]thiazole cores () activate STING pathways, though the target compound’s lack of carbamoyl groups may limit this activity .
Biological Activity
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized through the condensation of 4-ethoxybenzaldehyde and thiophene-2-carbaldehyde, followed by reduction processes to yield the final product .
The compound has a molecular weight of 346.5 g/mol and is characterized by its unique thiazole structure, which is known to influence its biological interactions. The IUPAC name is 2-[2-(4-ethoxyphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol, and its InChI Key is DKAVGXJZPHMZHE-UHFFFAOYSA-N .
Antimicrobial Activity
Thiazole derivatives, including (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, have shown significant antimicrobial properties. Research indicates that these compounds can exhibit activity against various pathogenic bacteria and fungi. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Activity
The anticancer potential of (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol has been evaluated against several cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The compound exhibited promising results in cytotoxicity assays, with IC50 values comparable to established anticancer agents like Harmine. For instance, certain derivatives showed IC50 values around 2.40 ± 0.12 µM for HCT-116 cells .
The mechanism by which (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. The structural features of thiazole derivatives facilitate binding to these targets, potentially modulating their activity and leading to observed biological outcomes .
Study 1: Cytotoxicity Evaluation
A study conducted on various thiazole derivatives, including (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, assessed their cytotoxic effects on cancer cell lines using MTT assays. Results indicated that several compounds displayed significant antiproliferative activity, with the most effective derivatives achieving IC50 values lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
In another investigation, thiazole derivatives were screened for their antimicrobial activity against a range of bacterial strains. The results highlighted that certain compounds exhibited bactericidal effects at low concentrations, suggesting their potential as lead compounds for antibiotic development .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves multi-step condensation reactions. A common approach includes:
Reacting thiazole derivatives with 4-ethoxyphenylamine and thiophen-2-yl aldehyde under reflux in methanol or ethanol.
Using catalysts like acetic acid to enhance imine formation .
Optimizing temperature (e.g., reflux at 70–80°C) and pH to stabilize intermediates.
Monitoring reaction progress via TLC (e.g., 20% ethyl acetate/hexane) .
Purifying via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) .
- Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield (reported up to 85% under optimized conditions) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?
- Key Techniques :
- 1H/13C NMR : To confirm proton environments (e.g., imine NH at δ 10–12 ppm, thiophenyl protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch ~1600 cm⁻¹, OH stretch ~3400 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 397) .
- HPLC/UPLC : Assess purity (>95% for biological assays) .
- Advanced Tools : X-ray crystallography for absolute configuration determination (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Initial Screens :
Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .
Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
- Controls : Include reference compounds (e.g., ampicillin for antimicrobial tests) and vehicle-only controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?
- Approach :
Synthesize analogs with modifications (e.g., substituents on the ethoxyphenyl or thiophene rings) .
Test analogs in parallel biological assays (e.g., antimicrobial, anticancer).
Use computational tools (e.g., CoMFA, molecular docking) to correlate structural features (e.g., electron-withdrawing groups on thiophene) with activity .
- Example : Replacing the ethoxy group with methoxy reduces antimicrobial potency, suggesting steric/electronic effects .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Troubleshooting :
Validate assay conditions (e.g., pH, serum content) to ensure consistency .
Test solubility/DMSO compatibility to rule out false negatives .
Cross-validate in vivo (e.g., murine infection models) if in vitro data are inconsistent .
- Case Study : Discrepancies in cytotoxicity may arise from cell line-specific uptake mechanisms; use flow cytometry to quantify intracellular accumulation .
Q. What computational methods are suitable for predicting binding modes and targets?
- Tools :
Molecular Docking (AutoDock Vina, Glide) : Predict interactions with targets (e.g., EGFR kinase) by aligning the compound into active sites .
MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Validation : Compare docking scores with experimental IC50 values to refine predictions .
Q. How to optimize reaction conditions to address low yields in thiazole ring formation?
- Optimization Strategies :
Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve intermediate solubility .
Catalyst Variation : Replace acetic acid with p-toluenesulfonic acid for faster cyclization .
Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
In Situ Monitoring : Use FTIR or Raman spectroscopy to detect thiazole ring closure in real time .
- Case Study : Switching from ethanol to acetonitrile increased yield from 60% to 78% in a related thiazole synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
